Octa-3,5-diyne-1,8-diol
Overview
Description
Synthesis Analysis
The synthesis of octa-substituted compounds has been a subject of interest in various research studies. In particular, the synthesis of 1,1,2,2,7,7,8,8-Octaethoxyocta-3,5-diyne has been reported as a byproduct in reactions using 3,3,4,4-tetraethoxybut-1-yne (TEB) as a starting material. A specific procedure has been developed to yield this highly functionalized diyne in excellent quantities, indicating the potential for efficient production of such compounds .
Molecular Structure Analysis
Research into the molecular and supramolecular structures of related compounds, such as 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, has been conducted using X-ray single crystal diffraction. These studies have shown that the conformation of the molecules is consistent regardless of the method of preparation or the nature of the substituents. The substituents primarily influence the packing of molecules in crystals and the types of intermolecular interactions and supramolecular structures .
Chemical Reactions Analysis
The base-catalyzed isomerization of octa-1,7-diyne has been studied, revealing the formation of non-aromatic cyclic products such as 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5-triene. This research suggests a logical scheme for the formation of these compounds, along with ethylbenzene and all the isomeric xylenes, providing insight into the chemical behavior and potential transformations of octa-substituted diynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of octa-substituted compounds can be significantly altered through halogenation, as demonstrated by the synthesis of octabromoperylene dianhydride and its diimides. Octabromination leads to easier chemical and electrochemical reduction, radical anion formation, and red-shifted optical properties. The introduction of halogen bonding in these compounds has been shown to enhance their electron-transport characteristics, which could be beneficial for semiconducting applications .
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis and Photopolymerization : Octa-3,5-diynes have been synthesized and studied for their molecular structures and photopolymerization capabilities. For instance, diyne 3c, when exposed to UV-irradiation, undergoes a transformation to a highly-ordered polymer under topochemical control, as observed through X-ray diffraction analysis (Irngartinger & Skipinski, 2000).
Crystal Structures and Photophysical Properties : The synthesis of 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(Phenantren-9-yl)octa-1,7-diyne, their crystal structures, and photophysical properties have been explored. These derivatives exhibit significant differences in fluorescence quantum yields (Otero et al., 2015).
Chemical Reactions and Properties
Isomerization Reactions : The isomerization of substituted octa-3,5-diynes has been studied, showing that the reaction course varies significantly based on the catalyst used. This reveals insights into the chemical behavior of such compounds (Cousin & Hubert, 1972).
Metallation Reactions : Research has explored metallation reactions of diacetylenes, including octa-3,5-diyne, demonstrating the complex chemical interactions and formation of various derivatives through this process (Klein & Becker, 1973).
Antimicrobial Activity of Synthetic Derivatives : The antimicrobial activities of polyacetylenes from Bellis perennis, including structural analogues of octa-3,5-diyne, have been assessed. This study contributes to understanding the biological applications of these compounds (Avato et al., 1997).
Polymerization and Material Science
- Solid-State Polymerization : Investigations into the solid-state polymerization of derivatives of 2,4,6-octatriyne, related to octa-3,5-diyne-1,8-diol, have led to the production of polymer single crystals, contributing to material science and engineering (Kiji et al., 1973).
Advanced Chemistry and Molecular Studies
- Compressibility and Electronic Properties : An ab initio study on the compressibility and electronic properties of a molecular organic crystal, including octa-3,5-diyn-2,7-diol, has provided valuable insights into the physical characteristics and potential applications in electronic materials (Korabel’nikov & Fedorov, 2022).
Safety And Hazards
The safety information for Octa-3,5-diyne-1,8-diol indicates that it has a hazard statement of H302, which means it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
octa-3,5-diyne-1,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTGRNYBZPTINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593487 | |
Record name | Octa-3,5-diyne-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octa-3,5-diyne-1,8-diol | |
CAS RN |
15808-23-8 | |
Record name | Octa-3,5-diyne-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15808-23-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.